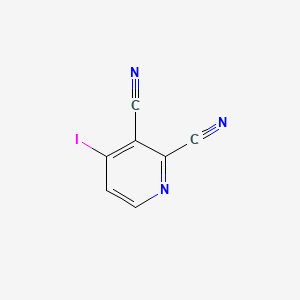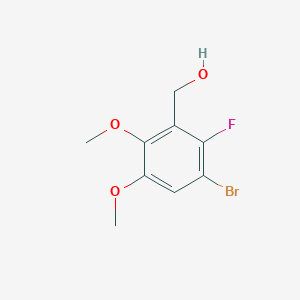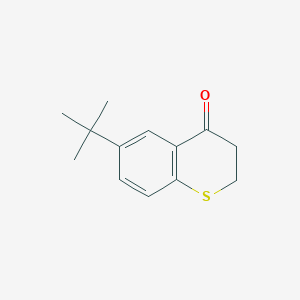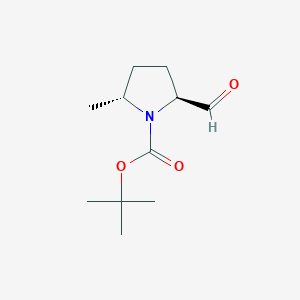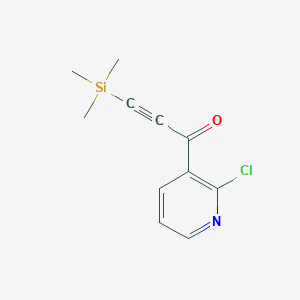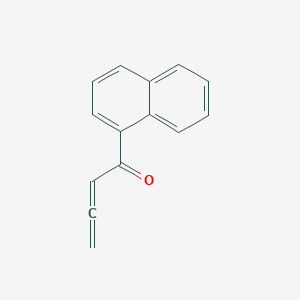
1-(1-Naphthalenyl)-2,3-butadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthalenyl)-2,3-butadien-1-one is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butadienone group attached to the naphthalenyl moiety
Métodos De Preparación
The synthesis of 1-(1-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(1-Naphthalenyl)-2,3-butadien-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into naphthalenyl alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(1-Naphthalenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1-Naphthalenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses .
Comparación Con Compuestos Similares
1-(1-Naphthalenyl)-2,3-butadien-1-one can be compared with other naphthalene derivatives, such as:
1-Acetylnaphthalene: Similar in structure but with an acetyl group instead of a butadienone group.
2-Naphthalenyl derivatives: Compounds with substitutions at the 2-position of the naphthalene ring, which may exhibit different chemical and biological properties
Propiedades
Fórmula molecular |
C14H10O |
|---|---|
Peso molecular |
194.23 g/mol |
InChI |
InChI=1S/C14H10O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-10H,1H2 |
Clave InChI |
RVDMGRMFACGYKH-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


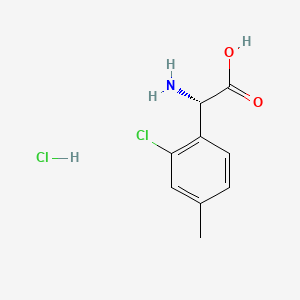
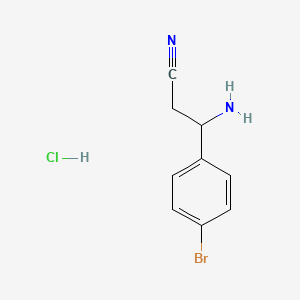


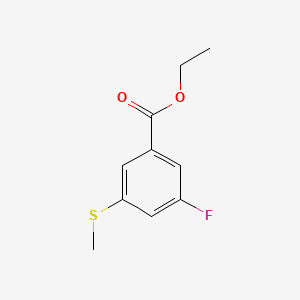
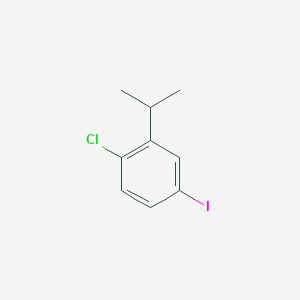
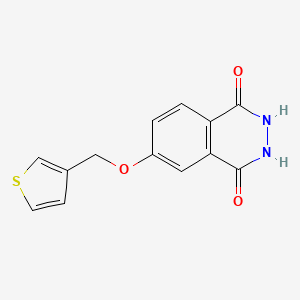
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
